![molecular formula C15H14Br2N4O2S2 B449620 N'~1~,N'~5~-BIS[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]PENTANEDIHYDRAZIDE](/img/structure/B449620.png)
N'~1~,N'~5~-BIS[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]PENTANEDIHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’~1~,N’~5~-bis[(5-bromo-2-thienyl)methylene]pentanedihydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pentanedihydrazide backbone with two 5-bromo-2-thienylmethylene groups attached, making it a subject of interest for researchers in chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~5~-bis[(5-bromo-2-thienyl)methylene]pentanedihydrazide typically involves the reaction of pentanedihydrazide with 5-bromo-2-thiophenecarboxaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for N’~1~,N’~5~-bis[(5-bromo-2-thienyl)methylene]pentanedihydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
N’~1~,N’~5~-bis[(5-bromo-2-thienyl)methylene]pentanedihydrazide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene rings or the hydrazide groups.
Substitution: The bromine atoms on the thiophene rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K~2~CO~3~).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of substituted thiophene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N’~1~,N’~5~-bis[(5-bromo-2-thienyl)methylene]pentanedihydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Mecanismo De Acción
The mechanism of action of N’~1~,N’~5~-bis[(5-bromo-2-thienyl)methylene]pentanedihydrazide involves its interaction with specific molecular targets and pathways. The compound’s thiophene rings and hydrazide groups can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N’~1~,N’~5~-bis[(5-bromo-2-methoxybenzylidene)]pentanedihydrazide
- N’~1~,N’~5~-bis[(5-bromo-2-ethoxybenzylidene)]pentanedihydrazide
- N’~1~,N’~5~-bis[(5-bromo-2-hydroxybenzylidene)]pentanedihydrazide
Uniqueness
N’~1~,N’~5~-bis[(5-bromo-2-thienyl)methylene]pentanedihydrazide is unique due to its thiophene rings, which impart distinct electronic properties and reactivity compared to similar compounds with benzylidene groups. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.
Propiedades
Fórmula molecular |
C15H14Br2N4O2S2 |
|---|---|
Peso molecular |
506.2g/mol |
Nombre IUPAC |
N,N'-bis[(E)-(5-bromothiophen-2-yl)methylideneamino]pentanediamide |
InChI |
InChI=1S/C15H14Br2N4O2S2/c16-12-6-4-10(24-12)8-18-20-14(22)2-1-3-15(23)21-19-9-11-5-7-13(17)25-11/h4-9H,1-3H2,(H,20,22)(H,21,23)/b18-8+,19-9+ |
Clave InChI |
KMPPHQYZQHUIKI-GCBPPVMSSA-N |
SMILES isomérico |
C1=C(SC(=C1)Br)/C=N/NC(=O)CCCC(=O)N/N=C/C2=CC=C(S2)Br |
SMILES |
C1=C(SC(=C1)Br)C=NNC(=O)CCCC(=O)NN=CC2=CC=C(S2)Br |
SMILES canónico |
C1=C(SC(=C1)Br)C=NNC(=O)CCCC(=O)NN=CC2=CC=C(S2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



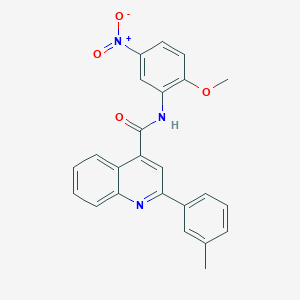
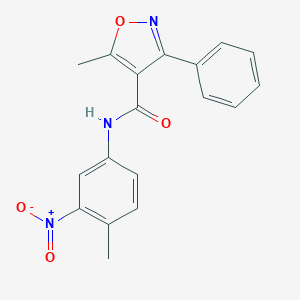
![4-[(2-Methoxyphenoxy)methyl]benzohydrazide](/img/structure/B449543.png)
![2-(3,4-dimethoxyphenyl)-N-[3-({[2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-2,2-dimethylpropyl]-4-quinolinecarboxamide](/img/structure/B449547.png)
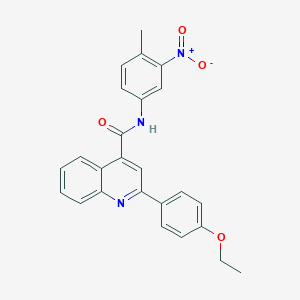
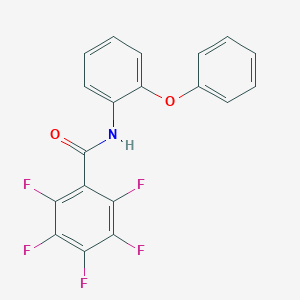
![Ethyl 2-({[3-(1,1,2,2-tetrafluoroethoxy)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B449553.png)
![2-(4-ethoxyphenyl)-N-[3-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-2,2-dimethylpropyl]-4-quinolinecarboxamide](/img/structure/B449554.png)
![2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2-chlorobenzylidene)acetohydrazide](/img/structure/B449555.png)
![2-{[4-ALLYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-(1-PHENYLETHYLIDENE)ACETOHYDRAZIDE](/img/structure/B449556.png)
![2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-fluorobenzylidene)propanohydrazide](/img/structure/B449557.png)
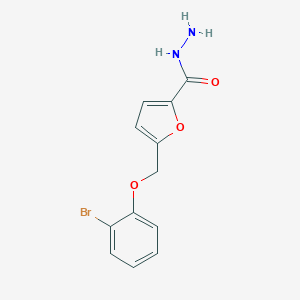
![2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-chlorobenzylidene)propanohydrazide](/img/structure/B449559.png)
